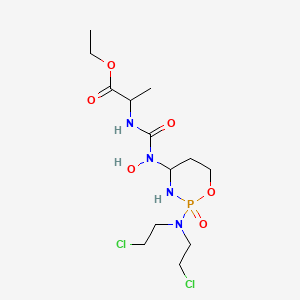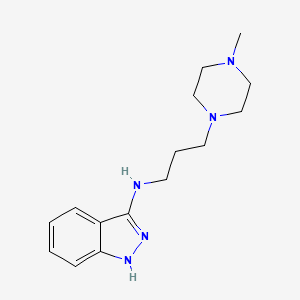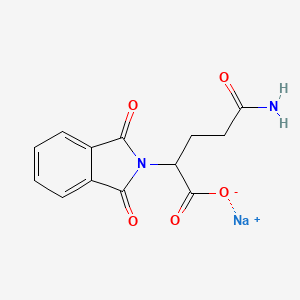
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups, a difluoromethoxyphenyl group, and long tetradecyl ester chains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester typically involves multi-step organic reactions. The initial step often includes the preparation of the pyridine ring with the desired substituents. This can be achieved through various methods, such as the Hantzsch dihydropyridine synthesis, which involves the condensation of aldehydes, β-ketoesters, and ammonia or ammonium salts under acidic conditions .
The introduction of the difluoromethoxyphenyl group can be accomplished through nucleophilic aromatic substitution reactions, where a suitable difluoromethoxybenzene derivative reacts with the pyridine intermediate. The final step involves esterification to introduce the tetradecyl ester chains, typically using tetradecanol and a suitable esterification catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization, column chromatography, and distillation are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.
科学的研究の応用
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may interact with enzymes, receptors, or DNA, leading to changes in cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Pyridine-3,5-dicarboxylic acid: A simpler analog without the difluoromethoxyphenyl and tetradecyl ester groups.
4-Hydroxy-3,5-pyridinedicarboxylic acid: Contains a hydroxyl group instead of the difluoromethoxyphenyl group.
2,6-Dimethylpyridine-3,5-dicarboxylic acid: Lacks the difluoromethoxyphenyl and tetradecyl ester groups.
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, ditetradecyl ester lies in its combination of functional groups, which confer distinct chemical and physical properties. The presence of the difluoromethoxyphenyl group enhances its reactivity and potential biological activity, while the long tetradecyl ester chains contribute to its solubility and interaction with lipid membranes.
特性
CAS番号 |
117654-54-3 |
|---|---|
分子式 |
C44H71F2NO5 |
分子量 |
732.0 g/mol |
IUPAC名 |
ditetradecyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C44H71F2NO5/c1-5-7-9-11-13-15-17-19-21-23-25-29-33-50-42(48)39-35(3)47-36(4)40(41(39)37-31-27-28-32-38(37)52-44(45)46)43(49)51-34-30-26-24-22-20-18-16-14-12-10-8-6-2/h27-28,31-32,41,44,47H,5-26,29-30,33-34H2,1-4H3 |
InChIキー |
UTACJMGUZMXDSE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCCCCCCCCCCCCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


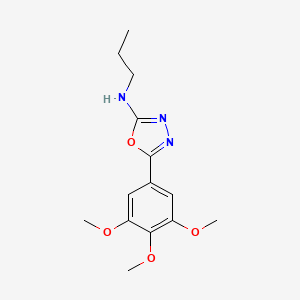
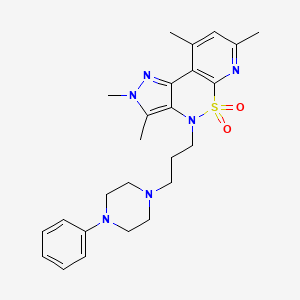
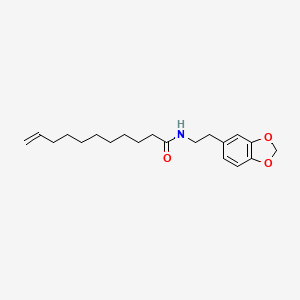
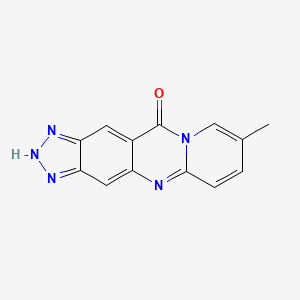
![9-(2-chlorophenyl)-N-hexadecyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12721422.png)
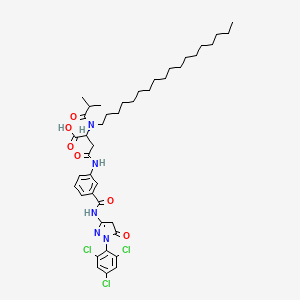
![2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide](/img/structure/B12721432.png)
